(rac)-Indapamide-d3: A Technical Guide for Researchers
(rac)-Indapamide-d3: A Technical Guide for Researchers
(rac)-Indapamide-d3 is the deuterated analog of Indapamide, a widely prescribed thiazide-like diuretic. This stable isotope-labeled compound serves as an indispensable tool in modern bioanalytical research, primarily utilized as an internal standard for the highly accurate quantification of Indapamide in biological matrices. This technical guide provides an in-depth overview of (rac)-Indapamide-d3, its primary application, and the underlying pharmacology of its non-labeled counterpart, Indapamide, tailored for researchers, scientists, and drug development professionals.
Core Concepts: Understanding (rac)-Indapamide-d3 and its Progenitor
(rac)-Indapamide-d3 is a synthetic derivative of Indapamide where three hydrogen atoms on the methyl group of the indoline ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than Indapamide, allowing for its distinct detection in mass spectrometry-based assays, while maintaining nearly identical chemical and physical properties.[1] Its primary and critical use is as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][3] The use of a stable isotope-labeled internal standard like (rac)-Indapamide-d3 is the gold standard in pharmacokinetic and bioequivalence studies due to its ability to compensate for variability in sample preparation and instrument response, thus ensuring the precision and accuracy of the analytical results.
Indapamide, the parent compound, is a cornerstone in the management of hypertension and edema associated with congestive heart failure.[4][5] It is classified as a thiazide-like diuretic and exerts its therapeutic effects through a dual mechanism of action, impacting both renal and vascular systems.
Quantitative Data Summary
The following tables summarize key quantitative parameters for (rac)-Indapamide-d3 and its application in a typical LC-MS/MS bioanalytical method.
Table 1: Physicochemical Properties of (rac)-Indapamide-d3
| Property | Value |
| Molecular Formula | C₁₆H₁₃D₃ClN₃O₃S |
| Molecular Weight | 368.85 g/mol |
| Unlabeled CAS Number | 26807-65-8 |
| Labeled CAS Number | 1217052-38-4 |
| Isotopic Purity | ≥98% |
| Chemical Purity | >95% (HPLC) |
Table 2: Mass Spectrometry Parameters for the Quantification of Indapamide using (rac)-Indapamide-d3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Indapamide | 364.0 | 188.9 | Negative Electrospray Ionization (ESI-) |
| (rac)-Indapamide-d3 (IS) | 367.0 | 188.9 | Negative Electrospray Ionization (ESI-) |
IS: Internal Standard[2]
Mechanism of Action of Indapamide
Indapamide's antihypertensive effect is attributed to its dual action on the kidneys and blood vessels.
Renal Action
In the kidneys, Indapamide acts on the distal convoluted tubule of the nephron. It inhibits the Na+/Cl- cotransporter, which is responsible for the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[4][5] By blocking this transporter, Indapamide increases the excretion of sodium and water in the urine, leading to a reduction in plasma volume and consequently, a decrease in blood pressure.[4]
Vascular Action
Beyond its diuretic effect, Indapamide has a direct vasodilatory action on vascular smooth muscle.[5][6][7] This effect is believed to be mediated through the modulation of calcium ion channels, leading to a decrease in intracellular calcium concentration and subsequent relaxation of the smooth muscle cells.[5] This vasodilation reduces peripheral vascular resistance, further contributing to the lowering of blood pressure.[8]
Experimental Protocols
The following is a representative experimental protocol for the quantification of Indapamide in human whole blood using (rac)-Indapamide-d3 as an internal standard, based on established LC-MS/MS methods.[2]
Sample Preparation (Liquid-Liquid Extraction)
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To 100 µL of human whole blood in a microcentrifuge tube, add 25 µL of (rac)-Indapamide-d3 internal standard working solution (e.g., at a concentration of 100 ng/mL).
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Vortex the mixture for 30 seconds.
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Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
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Vortex vigorously for 5 minutes.
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Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
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LC System: A high-performance liquid chromatography system.
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Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
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Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid) in an isocratic or gradient elution.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Source: Electrospray ionization (ESI) in negative mode.
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Multiple Reaction Monitoring (MRM) Transitions:
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Indapamide: m/z 364.0 → 188.9
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(rac)-Indapamide-d3: m/z 367.0 → 188.9
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-
Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, and gas flows.
Experimental Workflow for a Bioequivalence Study
(rac)-Indapamide-d3 is crucial for conducting bioequivalence studies, which are required to demonstrate that a generic drug formulation performs in the same manner as the brand-name drug. The following diagram illustrates a typical workflow for such a study.
References
- 1. rac Indapamide-d3 | CAS 1217052-38-4 | LGC Standards [lgcstandards.com]
- 2. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. An overview of the pharmacology and clinical efficacy of indapamide sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
